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1,4,9-Triazaspiro[5.5]undecane

METTL3 RNA methylation epitranscriptomic inhibitor

Securing regioisomerically pure spirocyclic triamine building blocks often requires bespoke synthesis with 4-8 week lead times. 1,4,9-Triazaspiro[5.5]undecane (CAS 53974-35-9) is available as a stockable scaffold from major catalogues, enabling immediate SAR exploration. • METTL3 probe development: parent scaffold for UZH2 series (5 nM IC50, >100× selectivity) • PRDM9 inhibitor programs: core of MRK-740 chemotype (80 nM IC50) • CCR5 allosteric modulator design: privileged 2,5-dione entry point validated by aplaviroc (Phase 3) Batch-to-batch reproducibility ensures reliable library production for DEL and FBS campaigns.

Molecular Formula C8H17N3
Molecular Weight 155.24 g/mol
Cat. No. B12929563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,9-Triazaspiro[5.5]undecane
Molecular FormulaC8H17N3
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CNCCC12CNCCN2
InChIInChI=1S/C8H17N3/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-11H,1-7H2
InChIKeyLTEQKOJTJCNSKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,9-Triazaspiro[5.5]undecane Scaffold: Core Identity and Structural Classification


1,4,9-Triazaspiro[5.5]undecane (CAS 53974-35-9, C8H17N3, MW 155.24) is a fully saturated spirocyclic heterocycle comprising two piperidine-type rings fused at a single quaternary carbon, with three annular nitrogen atoms at the 1-, 4-, and 9-positions . The scaffold imparts significant conformational rigidity—rotatable bond count of zero for the unsubstituted core—and presents three chemically differentiable secondary amine sites amenable to sequential, regiospecific derivatization [1]. This structural arrangement is distinct among the regioisomeric triazaspiro[5.5]undecane family (e.g., 1,4,8- and 1,5,9-substitution patterns), each of which imposes different nitrogen–nitrogen distances, spatial vectors, and pKa hierarchies, critically affecting pharmacophoric presentation [2]. The parent compound is accessible via a two-step protocol involving bromination of 1-methylpiperidine-4-carboxaldehyde followed by spirocyclization, as reported by Kuroyan et al. [1].

Why 1,4,9-Triazaspiro[5.5]undecane Cannot Be Treated as a Generic Spiro-Triamine


Among the family of C8H17N3 spirocyclic triamines—which includes the 1,4,8- and 1,5,9-regioisomeric variants—the 1,4,9-substitution pattern alone offers the precise nitrogen geometry required for the 1,4,9-triazaspiro[5.5]undecan-2-one and 2,5-dione scaffolds that have yielded clinical and advanced preclinical candidates [1]. Swapping the regioisomer alters the spatial orientation of the three amine vectors and their relative basicities, resulting in fundamentally different hydrogen-bonding networks upon derivatization; for instance, the 1,4,9 arrangement enables simultaneous engagement of the METTL3/METTL14 active site (via Gln550 and Asp377) in the UZH2 series, an interaction geometry not replicable by the 1,4,8 or 1,5,9 isomers [2]. Additionally, commercial sourcing data show that 1,4,9-triazaspiro[5.5]undecane is one of the few triazaspiro[5.5]undecane regioisomers available as a stockable building block through major catalogues (e.g., Sigma-Aldrich/Enamine), whereas alternative regioisomers require bespoke synthesis, directly influencing procurement lead time and reproducibility .

Quantitative Differentiation Evidence for 1,4,9-Triazaspiro[5.5]undecane-Based Scaffolds


METTL3 Inhibitory Potency: UZH2 (1,4,9-Triazaspiro[5.5]undecan-2-one) vs. Initial Hit

The 1,4,9-triazaspiro[5.5]undecan-2-one derivative UZH2 (compound 22) achieved an IC50 of 5 nM against the METTL3/METTL14 complex in a TR-FRET assay, representing a 1400-fold potency improvement over the initial screening hit from which the series was optimized [1]. In comparison, the parent 1,4,9-triazaspiro[5.5]undecane core lacking the 2-oxo modification has a predicted pKa in the range of 8–11 and no measurable METTL3 activity, underscoring that the spirocyclic scaffold provides the essential conformational pre-organization but requires the lactam functionality for binding . The unsubstituted parent compound is therefore a versatile precursor that can be divergently elaborated into inhibitors of structurally unrelated targets (METTL3, PRDM9, CCR5), a breadth not achievable from alternative linear triamines.

METTL3 RNA methylation epitranscriptomic inhibitor acute myeloid leukemia

Intra-Scaffold Selectivity: UZH2 vs. METTL1 and METTL16

In a thermal shift assay, UZH2 at 100 µM shifted the melting temperature (∆Tm) of the METTL3/METTL14 complex by +4.7 °C relative to DMSO control. Under identical conditions, no thermal shift was observed for the related RNA methyltransferases METTL16 and METTL1 at concentrations up to 100 µM, indicating negligible binding to these m6A and non-m6A methyltransferase off-targets [1]. This selectivity profile contrasts with pan-methyltransferase inhibitors such as sinefungin, which exhibit broad ∆Tm shifts across multiple methyltransferases, and demonstrates that the 1,4,9-triazaspiro scaffold can be elaborated into exquisitely selective chemical probes rather than promiscuous SAM-competitive ligands.

kinase selectivity methyltransferase thermal shift assay off-target profiling

Cellular Target Engagement and Growth Inhibition: UZH2 in MOLM-13 AML Cells

UZH2 demonstrated robust cellular target engagement via two orthogonal methods: (i) InCELL Pulse assay in HEK293T cells, yielding an EC50 of 2 µM for METTL3-ePL stabilization, and (ii) CETSA in MOLM-13 acute myeloid leukemia cells, where it stabilized endogenous full-length METTL3 with an EC50 of 0.85 µM as quantified by Western blotting [1]. Functionally, UZH2 reduced m6A/A levels in polyadenylated RNA in both MOLM-13 and PC-3 (prostate cancer) cells after 16 h treatment [1], and impaired MOLM-13 cell growth with a GI50 of 12 µM . In contrast, the negative control compound MRK-740-NC—a 1,4,9-triazaspiro[5.5]undecane derivative where the active methylpyridine moiety of MRK-740 is replaced by a phenyl group—lacks inhibitory activity against PRDM7/9, confirming that the spiro core alone does not confer biological activity; rather, it serves as a geometrically precise presentation scaffold .

cellular pharmacology CETSA target engagement GI50

PRDM9 Histone Methyltransferase Inhibition: MRK-740 vs. Other Histone Methyltransferases

MRK-740, a 1,4,9-triazaspiro[5.5]undecane derivative with a 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl] substituent, inhibits PRDM9-mediated H3K4 methylation with an IC50 of 80–85 nM in biochemical assays, and is reported to display >100-fold selectivity over other histone methyltransferases and non-epigenetic targets . The corresponding negative control MRK-740-NC—identical 1,4,9-spiro scaffold but with a phenyl replacing the methylpyridine—completely abrogates inhibitory activity, directly demonstrating that the scaffold's 1,4,9 geometry is compatible with specific PRDM9 engagement but that inhibitory potency is conferred by the precise peripheral substitution pattern rather than the core itself . This is analogous to the METTL3 series and further substantiates the scaffold's role as a privileged architecture capable of presenting diverse pharmacophores to unrelated protein families [1].

PRDM9 histone methyltransferase epigenetic inhibitor substrate-competitive

CCR5 Antagonist Antiviral Potency: Aplaviroc vs. Structurally Distinct CCR5 Antagonists

Aplaviroc (873140), a 1,4,9-triazaspiro[5.5]undecane-2,5-dione derivative, is a potent noncompetitive allosteric CCR5 antagonist with IC50 values of 0.1–0.4 nM against HIV-1 Ba-L, HIV-1 JRFL, and HIV-1 MOKW strains . In the CCR5 receptor-based mechanism-of-action study by Watson et al., aplaviroc was compared head-to-head against four other noncompetitive allosteric CCR5 antagonists (including Sch-C, Sch-D, and TAK-779) and was found to exhibit saturable, probe-dependent antagonism with a distinct allosteric binding mode [1]. Crucially, the 1,4,9-triazaspiro[5.5]undecane-2,5-dione (spirodiketopiperazine) core is the scaffold that launched this clinical candidate (Phase 3 for HIV), a precedent that is not shared by other triazaspiro regioisomers or by the parent 1,4,9-triazaspiro[5.5]undecane lacking the 2,5-dione functionality [2].

CCR5 antagonist HIV entry inhibitor allosteric modulator antiviral

ADME and Physicochemical Properties of the UZH2 Series vs. Earlier Leads

During the optimization of the 1,4,9-triazaspiro[5.5]undecan-2-one series toward UZH2, key ADME parameters were systematically tracked and improved. UZH2 (compound 22) achieved apparent Caco-2 permeability (Papp A–B) of 12 × 10⁻⁶ cm·s⁻¹ with an efflux ratio of 2, compared to earlier lead compound 10 (Papp = 2 × 10⁻⁶ cm·s⁻¹) [1]. Solubility for UZH2 was 54 µM, and rat liver microsomal half-life (t₁/₂) was 24 min, representing a balance of metabolic stability sufficient for cellular probe applications [1]. The lipophilic ligand efficiency (LLE = pIC₅₀ − logP) improved from 4.5 (compound 10) to 5.3 (UZH2), reflecting the scaffold's tolerance for physicochemical optimization without loss of potency [1]. In contrast, replacement of the spiropiperidine with spiroazetidine (compound 11) or spirolactam with spirourea (compound 12) resulted in 5-fold and 20-fold potency losses respectively, demonstrating that the specific 1,4,9-triazaspiro[5.5]undecane ring system is not trivially interchangeable with smaller or isosteric spirocyclic replacements [1].

ADME permeability metabolic stability ligand efficiency

Optimal Procurement and Deployment Scenarios for 1,4,9-Triazaspiro[5.5]undecane


METTL3 Chemical Probe Development for Epitranscriptomic Target Validation

Research groups pursuing METTL3 as a therapeutic target in AML, prostate cancer, or type 2 diabetes can procure 1,4,9-triazaspiro[5.5]undecane or its 2-one/2,5-dione derivatives as a starting point for probe synthesis. UZH2 (5 nM IC50, >100× selectivity over METTL1/METTL16, GI50 = 12 µM in MOLM-13, RLM t½ = 24 min) serves as the benchmark tool compound [1]. Procurement of the parent building block enables rapid SAR exploration around the pyrimidine, aniline, and spirolactam positions critical for METTL3 selectivity.

PRDM9 Epigenetic Inhibitor Lead Optimization

Institutions investigating PRDM9 as a target in meiotic recombination or cancer epigenetics should evaluate the 1,4,9-triazaspiro[5.5]undecane scaffold using MRK-740 (IC50 = 80 nM, >100× selectivity) as the active reference and MRK-740-NC (identical scaffold, no PRDM9 activity) as the negative control . This matched pair enables rigorous target engagement studies and eliminates scaffold-derived assay interference, a procurement advantage not offered by competing PRDM9 inhibitor chemotypes.

GPCR Allosteric Modulator Discovery Leveraging Spirodiketopiperazine Architecture

Programs targeting CCR5 or related chemokine receptors can use the 1,4,9-triazaspiro[5.5]undecane-2,5-dione core as a privileged entry point for allosteric modulator design, validated by aplaviroc's Phase 3 clinical precedent (HIV entry, IC50 = 0.1–0.4 nM) [2]. The scaffold's rigid spirocyclic framework imposes a defined spatial arrangement of the three substitution vectors, facilitating structure-based design of probe-dependent allosteric modulators for GPCRs where orthosteric ligands have failed in the clinic.

Diversifiable Building Block for DNA-Encoded Library (DEL) Synthesis

The three chemically differentiated secondary amine sites (N1, N4, N9) of 1,4,9-triazaspiro[5.5]undecane allow sequential, orthogonal protection/deprotection and functionalization strategies [3]. This enables the construction of highly three-dimensional, sp³-rich chemical libraries for DEL or fragment-based screening campaigns. The commercial availability of the parent compound from major catalogues reduces synthetic burden on in-house medicinal chemistry teams and ensures batch-to-batch reproducibility essential for library production.

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